(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
Synthesis Techniques : Research into benzothiazine derivatives, including methods of synthesizing benzothiazinones and their reactions, provides foundational knowledge for creating compounds with specific properties. For example, the synthesis of benzothiazin-2-ones through the action of primary amines on benzenesulfonyl chloride, followed by basic hydrolysis and cyclization, showcases a method that could be adapted or inspire synthesis routes for the target compound (Camoutsis & Catsoulacos, 1992).
Structural Modifications : The modification of similar structures, such as the introduction of N-phenyl substituents to aminostilbenes leading to changes in photochemical behavior, hints at the versatility of benzothiazine derivatives. Such modifications can influence the planarity, absorption, and fluorescence spectra, suggesting that structural alterations in compounds like the one of interest could tailor its physical and chemical properties for specific applications (Yang, Chiou, & Liau, 2002).
Potential Applications
Photophysical Properties : The study of benzothiazine and related compounds' fluorescence and photochemical properties indicates potential applications in materials science, such as in the development of fluorescent markers or in photodynamic therapy where specific light absorption and emission characteristics are crucial (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Activity : The synthesis of cyclic (alkyl)(amino)carbenes and their use in catalyzing the preparation of heterocyclic compounds suggests that benzothiazine derivatives could play a role in catalysis, particularly in organic synthesis and the development of new pharmaceuticals or materials (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Properties
IUPAC Name |
(3E)-3-[(3,5-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-8-10-20(11-9-17)16-27-23-7-5-4-6-22(23)25(28)24(31(27,29)30)15-26-21-13-18(2)12-19(3)14-21/h4-15,26H,16H2,1-3H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXKBYAZPFGLNT-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC(=C4)C)C)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC(=C4)C)C)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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